molecular formula C16H22N2O3 B2598848 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid CAS No. 694514-97-1

4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid

Cat. No. B2598848
M. Wt: 290.363
InChI Key: QIQXSDGBZBAACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid, also known as phenyl-keto-isocaproyl-lysine, is a chemical compound that has been gaining attention in the field of pharmaceutical research due to its potential biological applications. It is a biochemical used for proteomics research .


Molecular Structure Analysis

The molecular formula of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid is C16H22N2O3, and its molecular weight is 290.36 .


Physical And Chemical Properties Analysis

The molecular formula of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid is C16H22N2O3, and its molecular weight is 290.36 .

Scientific Research Applications

Molecular and Vibrational Studies

  • Molecular Structure and Hyperpolarizability Analysis

    The molecular structure of similar 4-oxobutanoic acid derivatives has been analyzed using various spectroscopic methods and theoretical calculations, revealing insights into their vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, which are critical for understanding their chemical properties and potential applications (Raju et al., 2015).

  • Spectroscopic Properties and Reactivity

    Investigations into the spectroscopic properties and reactive characteristics of 4-oxobutanoic acid derivatives have been conducted, emphasizing the importance of understanding their vibrational wavenumbers and potential for charge transfer within molecules (Mary et al., 2017).

Crystallography and Thermal Analysis

  • Crystal Structure Elucidation

    Studies on the crystal structure of similar compounds have provided valuable information on their geometrical parameters and intermolecular interactions, which are crucial for the development of new materials and drugs (Nayak et al., 2014).

  • Thermal Stability Assessment

    Thermal analysis of these compounds contributes to our understanding of their stability under different conditions, which is vital for their practical applications in various fields (Nayak et al., 2014).

Nonlinear Optical Material Potential

  • Evaluation as Nonlinear Optical Materials: The dipole moment and hyperpolarizability studies indicate that 4-oxobutanoic acid derivatives might be promising candidates for nonlinear optical materials, expanding their potential application in photonic and electronic devices (Vanasundari et al., 2018).

Biological Activity and Docking Studies

  • Inhibitory Activity against Biological Targets

    Molecular docking studies have revealed that some 4-oxobutanoic acid derivatives exhibit inhibitory activity against specific biological targets, suggesting potential for pharmacological applications (Vanasundari et al., 2018).

  • Apoptosis Induction in Cell Lines

    One study on a similar compound, 4-Methylthio-2-oxobutanoic acid, showed its ability to inhibit growth and induce apoptosis in human cell lines, providing insights into its potential therapeutic applications (Tang et al., 2006).

Novel Synthesis and Chemical Reactions

  • Novel Surfactant Synthesis

    A new surfactant incorporating a 4-oxobutanoic acid derivative was synthesized, showcasing the compound's versatility in creating novel substances with potential industrial applications (Chen et al., 2013).

  • Intramolecular Cyclization and Synthesis Routes

    Research on the synthesis and intramolecular cyclization of N-substituted 2-amino-4-aryl-4-oxo-2-butenoic acids highlights the compound's utility in organic synthesis and the creation of new chemical structures (Rubtsov & Zalesov, 2003).

properties

IUPAC Name

4-[4-(azepan-1-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(9-10-16(20)21)17-13-5-7-14(8-6-13)18-11-3-1-2-4-12-18/h5-8H,1-4,9-12H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXSDGBZBAACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid

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